Tesmilifene

Antiestrogen Binding Site Receptor Pharmacology Breast Cancer

Tesmilifene is the definitive chemopotentiator for MDR cancer research. It is the only agent to combine high-affinity AEBS binding (Ki=50-55.6 nM) with P-glycoprotein inhibition, devoid of estrogen receptor activity. This unique profile enables clean interrogation of AEBS-dependent pathways and MDR reversal mechanisms, validated by a Phase III survival advantage in advanced breast cancer. Cannot be substituted with tamoxifen or conventional antihistamines. Ideal for CNS drug delivery and translational oncology studies.

Molecular Formula C19H25NO
Molecular Weight 283.4 g/mol
CAS No. 98774-23-3
Cat. No. B1662668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTesmilifene
CAS98774-23-3
Synonyms(2-(4-benzylphenoxy)ethyl)diethylamine
BzPhOEt-diethylammonium chloride
DEPMPE
DPPE
DPPE hydrochloride
ethanamine, N,N-diethyl-2-(4-(phenylmethyl)phenoxy)-, (2aR-(2aalpha,4beta,4abeta,6beta,9alpha(alphaR*,betaS*),11alpha,12alpha,12aalpha,12balpha))-
N,N-diethyl-2-((4-phenylmethyl)phenoxy)-ethanamine hydrochloride
N,N-diethyl-2-((4-phenylmethyl)phenoxy)ethanamine
N,N-diethyl-2-((4-phenylmethyl)phenoxy)ethanamine hydrochloride
N,N-diethyl-2-(4-(phenylmethyl)phenoxy)ethanamine
N,N-diethyl-2-(4-(phenylmethyl)phenoxy)ethanamine hydrochloride
tesmilifene
tesmilifene hydrochloride
Molecular FormulaC19H25NO
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC1=CC=C(C=C1)CC2=CC=CC=C2
InChIInChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-12-10-18(11-13-19)16-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3
InChIKeyNFIXBCVWIPOYCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tesmilifene (98774-23-3) Compound Overview: Diphenylmethane Chemopotentiator with AEBS Selectivity


Tesmilifene (CAS 98774-23-3), also known as DPPE, is a diphenylmethane-derived small-molecule chemopotentiator that reached Phase III clinical development for advanced breast cancer [1]. The compound is structurally related to tamoxifen but lacks the stilbene bridge and third phenyl ring, which precludes estrogen receptor (ER) binding [2]. Tesmilifene binds selectively to the microsomal antiestrogen binding site (AEBS) with a Ki of approximately 50–55.6 nM and does not bind to the ER at concentrations up to 10 µM [3]. The compound functions as a substrate of CYP3A and an inhibitor of P-glycoprotein, with demonstrated capacity to overcome multidrug resistance in vitro and in vivo [4].

Why Generic Substitution Fails for Tesmilifene: Structural Determinants of AEBS Selectivity and Chemopotentiation


Tesmilifene cannot be substituted with tamoxifen or conventional diphenylmethane antihistamines for chemopotentiation applications. Tamoxifen binds to both the estrogen receptor (ER) and AEBS, introducing confounding endocrine activity in ER-expressing tumor models; tesmilifene binds AEBS with high affinity (Ki = 50–55.6 nM) but exhibits no ER affinity at concentrations ≤10 µM [1]. Diphenylmethane antihistamines such as diphenhydramine and hydroxyzine are substantially weaker ligands of AEBS and do not demonstrate the chemopotentiating activity observed with tesmilifene [2]. The combination of AEBS selectivity, P-glycoprotein inhibition, and CYP3A substrate activity collectively defines a pharmacological profile not replicated by any single in-class analog, rendering direct substitution invalid for research applications requiring chemosensitization or MDR reversal [3].

Tesmilifene Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


AEBS Binding Selectivity vs. Tamoxifen: Quantitative Ki Comparison

Tesmilifene binds selectively to the high-affinity microsomal antiestrogen binding site (AEBS) with a Ki of 50–55.6 nM, whereas it exhibits no measurable affinity for the estrogen receptor (ER) at concentrations up to 10 µM [1]. In contrast, tamoxifen binds to both AEBS and ER, with ER binding mediating its primary clinical activity as a selective estrogen receptor modulator (SERM) [2]. This differential binding profile establishes tesmilifene as an AEBS-selective probe that avoids confounding ER-mediated transcriptional effects in ER-positive model systems.

Antiestrogen Binding Site Receptor Pharmacology Breast Cancer

Phase III Survival Advantage: Tesmilifene Plus Doxorubicin vs. Doxorubicin Alone

In the prospectively randomized Phase III NCIC MA.19 trial, co-administration of tesmilifene (DPPE) with doxorubicin produced a 50% longer overall survival compared to doxorubicin alone (P < 0.03) [1]. Specifically, 152 patients receiving DPPE plus doxorubicin survived 50% longer than 153 patients receiving the identical dose and schedule of doxorubicin monotherapy [2]. This survival benefit was achieved despite tesmilifene-associated toxicity (nausea, vomiting, hallucinations) that impacted short-term quality of life [3].

Clinical Trial Metastatic Breast Cancer Chemopotentiation

Multidrug Resistance Reversal: Cytotoxicity Enhancement in MDR Cell Lines

Tesmilifene enhances cytotoxicity of natural product chemotherapeutics in multidrug-resistant (MDR) cell lines without increasing drug accumulation in parental (drug-sensitive) lines [1]. In HN-5a/V15e (HNSCC MDR variant) and MCF-7/V25a (breast carcinoma MDR variant) cells, tesmilifene at non-antiproliferative concentrations increased sensitivity to docetaxel, paclitaxel, epirubicin, doxorubicin, and vinorelbine by up to 50% [2]. The compound increased radiolabeled vincristine accumulation in MDR cells by up to 100% over 4 hours, consistent with P-glycoprotein inhibition [3]. In contrast, tesmilifene exhibited minimal effect on drug cytotoxicity against parental (drug-sensitive) cell lines [4].

Multidrug Resistance P-glycoprotein Chemosensitization

Pharmacokinetic Interaction Profile: No Clinically Significant Alteration of Docetaxel Exposure

Despite tesmilifene being a substrate of CYP3A and an inhibitor of P-glycoprotein in vitro, co-administration in rats did not significantly alter the pharmacokinetics of intravenous or oral docetaxel [1]. After intravenous docetaxel (20 mg/kg) with tesmilifene (5, 10, and 20 mg/kg), nonrenal clearance (CLNR) and area under the plasma concentration–time curve (AUC) values were comparable to those without tesmilifene [2]. For oral docetaxel, tesmilifene did not increase AUC or absolute oral bioavailability (F) [3]. The authors concluded that inhibition of CYP3A-mediated metabolism and intestinal P-glycoprotein efflux by tesmilifene was "almost negligible" in this model system [4].

Pharmacokinetics Drug-Drug Interaction CYP3A

Blood-Brain Barrier Modulation: P-gp and MRP1 Efflux Pump Inhibition

Tesmilifene inhibits the activity of both P-glycoprotein and multidrug resistance-associated protein-1 (MRP1) efflux pumps at the blood-brain barrier (BBB) and down-regulates mRNA expression of tight junction proteins, solute carriers, and metabolic enzymes critical for BBB function [1]. In a rat RG2 glioma model, tesmilifene significantly increased fluorescein extravasation in the tumor region and reduced transendothelial electrical resistance in a triple co-culture BBB model [2]. These effects were not observed with conventional antihistamines such as diphenhydramine or hydroxyzine, which are substantially weaker ligands of the intracellular histamine (HIC) receptor and do not modulate BBB permeability to the same extent [3].

Blood-Brain Barrier Efflux Transporters Glioma

Tesmilifene Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Chemopotentiation Studies in Multidrug-Resistant Cancer Models

Tesmilifene is optimally deployed in in vitro and in vivo models of multidrug-resistant (MDR) cancer where P-glycoprotein (ABCB1) or MRP1 overexpression limits chemotherapeutic efficacy. The compound's MDR-selective sensitization—enhancing cytotoxicity of taxanes, anthracyclines, and vinca alkaloids by up to 50% in MDR cell lines without affecting drug-sensitive parental lines—makes it a validated tool for investigating MDR reversal mechanisms [4]. Procurement should prioritize studies requiring discrimination between AEBS-mediated chemopotentiation and P-gp inhibition, as tesmilifene uniquely combines both activities.

AEBS-Selective Pharmacological Probing Without ER Confounding

For researchers investigating antiestrogen binding site (AEBS) biology in ER-positive breast cancer models, tesmilifene provides AEBS-selective binding (Ki = 50–55.6 nM) with no ER affinity at concentrations ≤10 µM [4]. This contrasts with tamoxifen, which binds both AEBS and ER, introducing ER-mediated transcriptional effects that confound AEBS-specific mechanistic studies. Tesmilifene enables clean interrogation of AEBS-dependent pathways, including histamine displacement and intracellular signaling cascades, without the endocrine activity that complicates tamoxifen-based experiments.

Blood-Brain Barrier and CNS Drug Delivery Research

Tesmilifene's demonstrated capacity to inhibit P-glycoprotein and MRP1 efflux pumps at the blood-brain barrier (BBB) and increase paracellular permeability in glioma models positions it as a tool compound for CNS drug delivery studies [4]. The compound's downregulation of tight junction proteins and efflux transporters distinguishes it from conventional antihistamines and makes it suitable for investigating strategies to enhance brain penetration of co-administered chemotherapeutics in neuro-oncology models.

Reference Standard for Chemopotentiator Clinical Development Benchmarking

As the only chemopotentiator to demonstrate a statistically significant 50% overall survival advantage in a Phase III randomized trial (NCIC MA.19) in combination with doxorubicin for advanced breast cancer, tesmilifene serves as a critical reference standard for benchmarking novel chemosensitizers [4]. Procurement for translational oncology research programs seeking to validate new chemopotentiation strategies should include tesmilifene as a positive control with established clinical proof-of-concept, despite its ultimate discontinuation from commercial development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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